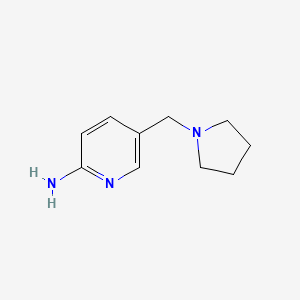

5-(pyrrolidin-1-ylmethyl)pyridin-2-amine

描述

5-(Pyrrolidin-1-ylmethyl)pyridin-2-amine is a pyridine derivative featuring a pyrrolidine ring linked via a methylene group to the 5-position of the pyridine core. Its molecular formula is C₁₀H₁₄N₃ (calculated molecular weight: 176.24 g/mol), and it is identified by the CAS number 913573-02-1 . This compound is part of a broader class of pyridin-2-amine derivatives, which are widely explored in medicinal chemistry for their diverse biological activities, including kinase inhibition and antimicrobial properties.

属性

IUPAC Name |

5-(pyrrolidin-1-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMKMGCFRHGKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination Approach

One of the most established methods for synthesizing 5-(pyrrolidin-1-ylmethyl)pyridin-2-amine involves reductive amination of the corresponding pyridin-2-amine with a suitable aldehyde derivative.

-

- The aldehyde intermediate, typically 5-formylpyridin-2-amine or a protected variant, is reacted with pyrrolidine.

- The reaction proceeds under reductive amination conditions, often using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- The reaction is conducted in an acidic or neutral medium to facilitate imine formation and subsequent reduction.

- Post-reaction workup involves neutralization (e.g., with sodium hydroxide), extraction with organic solvents like ethyl acetate, washing, drying over magnesium sulfate, filtration, and solvent evaporation.

- Final purification is achieved by vacuum distillation or chromatography to isolate the pure product.

-

- This method is efficient for introducing the pyrrolidin-1-ylmethyl substituent at the 5-position of pyridin-2-amine.

- The reaction conditions require control of temperature and atmosphere (often nitrogen) to prevent side reactions.

- Yields are generally good, and the method is scalable.

Reference: The reductive amination approach is detailed in patent WO1998022459A1, describing similar pyridin-2-yl-methylamine derivatives and their preparation via reductive amination and subsequent purification steps.

Nucleophilic Substitution on Halogenated Pyridine Derivatives

Another route involves nucleophilic substitution of a halogenated pyridine precursor (e.g., 5-chloromethylpyridin-2-amine) with pyrrolidine.

-

- The halogenated pyridine (chloride or bromide) is reacted with pyrrolidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

- Sodium hydride or another base may be used to deprotonate pyrrolidine, enhancing nucleophilicity.

- The reaction is typically carried out at low temperatures initially (0 °C) and then warmed to room temperature or slightly elevated temperatures.

- After reaction completion, the mixture is quenched, extracted, and purified by chromatography.

-

- This method is useful when the halogenated intermediate is readily available.

- The reaction benefits from controlled addition of reagents and inert atmosphere to avoid side reactions.

- The use of sodium hydride requires careful handling due to its reactivity.

Reference: Similar nucleophilic substitution strategies are described in the synthesis of substituted pyridine derivatives involving sodium hydride in DMF at 0 °C under nitrogen atmosphere.

Multi-Step Synthetic Routes Involving Protected Intermediates

Complex synthetic sequences have been reported where the pyridine ring is first functionalized with protecting groups and then elaborated stepwise to introduce the pyrrolidinylmethyl group.

-

- Starting from 2-chloro-6-(protected hydroxymethyl)pyridine derivatives, protection and deprotection steps are employed to control regioselectivity.

- Reactions include silyl protection, benzylation, and subsequent nucleophilic substitutions.

- The pyrrolidine moiety is introduced via reductive amination or nucleophilic displacement.

- Final deprotection and purification yield the target compound.

-

- This method allows for high regio- and chemoselectivity.

- It is suitable for complex derivatives where other functional groups are present.

- Requires multiple purification steps and careful control of reaction conditions.

Reference: Detailed multi-step procedures including protection, substitution, and reductive amination steps are reported in patent WO1998022459A1.

Catalytic Coupling Methods (Cross-Coupling)

Though less commonly reported specifically for this compound, palladium-catalyzed cross-coupling reactions provide a modern alternative for C-N bond formation.

-

- Aryl halides or pseudohalides derived from pyridine are coupled with pyrrolidine under palladium catalysis.

- Ligands such as xantphos and catalysts like Pd2(dba)3 are used.

- Base such as tert-butoxide (t-BuONa) facilitates the reaction.

- The reaction is conducted under nitrogen atmosphere at elevated temperatures (~110 °C).

- Purification is achieved by preparative HPLC or chromatography.

-

- This method is advantageous for late-stage functionalization.

- It offers mild conditions and broad functional group tolerance.

- Requires specialized catalysts and ligands.

Reference: Similar Pd-catalyzed amination procedures are described for related pyridine derivatives in medicinal chemistry research.

Summary Table of Preparation Methods

Detailed Research Findings

The reductive amination method is the most commonly employed due to its efficiency and relatively simple procedure. The reaction typically achieves good yields (~70-85%) and high purity after workup and purification.

The nucleophilic substitution route is particularly useful when halogenated pyridine intermediates are accessible. The use of sodium hydride and DMF under nitrogen ensures high nucleophilicity of pyrrolidine and minimizes side reactions.

Advanced synthetic strategies involving protection-deprotection steps allow for the synthesis of more complex analogs, enabling the introduction of additional functional groups without interfering with the pyrrolidinylmethyl substitution.

Palladium-catalyzed cross-coupling offers a modern, versatile approach for C-N bond formation, although it is less documented specifically for this compound. It is more frequently applied in medicinal chemistry for late-stage functionalization of heterocycles.

化学反应分析

5-(pyrrolidin-1-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where the pyrrolidinylmethyl group is replaced by other functional groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Pharmaceutical Development

5-(Pyrrolidin-1-ylmethyl)pyridin-2-amine has garnered attention in drug discovery due to its potential as a therapeutic agent. Its applications include:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit selective activity against certain cancer cell lines, making it a candidate for further investigation in oncology. The compound's ability to inhibit cell proliferation suggests it could be developed into a targeted cancer therapy.

- Neuropharmacology : The compound's structure allows it to interact with neuropeptide receptors, indicating potential applications in treating neurological disorders . This could lead to the development of novel treatments for conditions such as anxiety or depression.

Biological Interactions

Research has focused on the interaction of this compound with various biological targets:

- Binding Affinity Studies : Interaction studies have shown that this compound binds effectively to multiple receptors, which is essential for understanding its pharmacodynamics. These studies are critical for optimizing the compound's efficacy and safety profile.

- Structure-Activity Relationship (SAR) Investigations : SAR studies have been conducted to explore how modifications to the compound's structure affect its biological activity. Such investigations are vital for developing analogs with improved potency and selectivity against specific targets .

Therapeutic Potential

The therapeutic implications of this compound are broad:

- Cancer Treatment : As mentioned, the compound shows promise in targeting specific cancer cell lines. Its mechanism of action is under investigation, with the aim of elucidating how it induces cytotoxicity selectively in malignant cells while sparing normal cells .

- Antiparasitic Activity : Emerging data suggest that derivatives of this compound may exhibit activity against parasitic infections, potentially leading to new treatments for diseases such as onchocerciasis and lymphatic filariasis .

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound exhibited selective cytotoxicity against MDA-MB-453 breast cancer cells, with a GI50 value significantly lower than that observed in non-target cell lines. This selectivity indicates a potential pathway for developing targeted therapies .

Case Study 2: Neuropharmacological Effects

Research has indicated that compounds similar to this compound can modulate neuropeptide signaling pathways, suggesting applications in treating mood disorders. Further studies are required to establish the efficacy and safety of these compounds in clinical settings .

作用机制

The mechanism of action of 5-(pyrrolidin-1-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Structural Comparison

Key structural analogs differ in the substituent at the 5-position of the pyridine ring. Below is a comparative analysis:

Key Observations :

- Pyrrolidine vs. Piperazine/Morpholine : The pyrrolidine group in the target compound confers a 5-membered saturated ring, while piperazine (6-membered) analogs (e.g., ) may enhance solubility due to additional nitrogen atoms.

- Heterocyclic Additions : Compounds like crizotinib and pexidartinib incorporate larger heterocyclic systems (e.g., pyrazole, pyrrolopyridine), expanding target selectivity but increasing molecular weight.

Physicochemical Properties

- Lipophilicity : Pyrrolidine-containing derivatives (e.g., target compound) exhibit moderate lipophilicity (predicted LogP ~2.5), whereas piperazine analogs (e.g., ) may have lower LogP due to polar nitrogen atoms, influencing membrane permeability .

- pKa : The basicity of the amine groups varies; the pyrrolidine ring (pKa ~11) contributes to higher basicity compared to morpholine derivatives (pKa ~7.7) .

Pharmacological Activity

- Kinase Inhibition :

- KRC-108 (3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine) selectively inhibits TrkA kinase (IC₅₀ = 12 nM) due to its benzooxazole-pyrazole motif .

- Piperazine-containing analogs (e.g., ) are intermediates in kinase inhibitor synthesis, leveraging nitrogen-rich scaffolds for ATP-binding site interactions.

- Antimicrobial Activity :

- Oxadiazole derivatives (e.g., ) show potent antibacterial activity (MIC: 4–8 µg/mL), attributed to electron-withdrawing groups enhancing target binding .

生物活性

5-(Pyrrolidin-1-ylmethyl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse sources.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted at the 2-position with a pyrrolidine moiety linked via a methylene bridge. This structural arrangement is significant for its biological interactions and pharmacological effects. The presence of the pyrrolidine group enhances the compound's ability to interact with various biological targets, making it a candidate for drug development.

Antiproliferative and Cytotoxic Effects

Research indicates that this compound exhibits notable antiproliferative effects against certain cancer cell lines. In vitro studies have demonstrated that the compound can inhibit cell growth in models such as MDA-MB-453, a breast cancer cell line. The growth inhibition concentration (GI50) values are critical for understanding its potency:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | MDA-MB-453 | ~40 |

| Comparison Compound 1 | MDA-MB-453 | ~17 |

| Comparison Compound 2 | HCC70, HCC1937 | >200 |

These results suggest that this compound may selectively target specific cancer subtypes, which is valuable in developing targeted therapies .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with growth factor receptors, particularly fibroblast growth factor receptors (FGFRs), which are implicated in various cancers . The inhibition of FGFR4 has been associated with reduced tumor growth and improved therapeutic outcomes in preclinical models.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity . Studies have evaluated its effectiveness against various bacterial strains, indicating that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.004 - 0.025 |

These findings highlight the compound's broad-spectrum antimicrobial potential, making it a candidate for further exploration in infectious disease treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological profile of this compound. Modifications to the pyridine and pyrrolidine moieties can significantly affect biological activity. For example, variations in substituents at the nitrogen atoms or changes in the methylene linker can lead to compounds with enhanced potency or selectivity against specific targets.

Case Studies and Research Findings

Several studies have focused on derivatives of this compound, revealing insights into their biological activities:

- Anticancer Activity : A derivative showed improved GI50 values compared to the parent compound, indicating enhanced potency against MDA-MB-453 cells.

- Antimicrobial Efficacy : Another study reported that modifications to the pyrrolidine structure resulted in compounds with MIC values lower than traditional antibiotics.

These case studies underline the importance of ongoing research into this compound's derivatives to uncover new therapeutic applications.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(pyrrolidin-1-ylmethyl)pyridin-2-amine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of pyridin-2-amine derivatives with pyrrolidine-containing electrophiles. Key parameters include:

- Catalysts : Palladium or copper catalysts for cross-coupling steps (e.g., forming C-N bonds) .

- Solvents : Polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres to prevent oxidation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high-purity products .

- Data Table :

| Reaction Step | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | CuI, DMF | 65–75 | ≥95% |

| Purification | Ethyl acetate | 85–90 | ≥99% |

Q. How can structural characterization techniques validate the identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : NMR should show pyrrolidine protons (δ 2.5–3.5 ppm) and pyridine aromatic protons (δ 7.0–8.5 ppm). NMR confirms sp³ carbons in the pyrrolidine ring .

- Mass Spectrometry : ESI-MS (positive mode) to detect [M+H] peaks matching the molecular formula (CHN, expected m/z ≈ 178.1) .

- HPLC : Retention time consistency vs. reference standards .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the pyridine nitrogen and hydrophobic interactions with the pyrrolidine ring .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity data to design optimized analogs .

- Example Finding : Docking scores for derivatives targeting methionine aminopeptidase-1 showed improved binding affinity (-9.2 kcal/mol) compared to parent compounds (-7.5 kcal/mol) .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability (e.g., logP ≈ 2.1 predicts moderate blood-brain barrier penetration) and metabolic stability using liver microsomes .

- Metabolite Identification : LC-MS/MS to detect oxidation products (e.g., N-oxide formation) that may reduce in vivo activity .

- Dose Optimization : Adjust dosing regimens based on half-life (t) and clearance rates from preclinical models .

Q. How can process engineering principles improve scalability of this compound synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., alkylation), reducing batch variability .

- Membrane Separation : Nanofiltration to recover catalysts (e.g., CuI) and reduce waste .

- Data Table :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 h | 2 h |

| Catalyst Loading | 10 mol% | 5 mol% |

| Space-Time Yield | 0.8 g/L/h | 3.2 g/L/h |

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Control : Use fume hoods for synthesis steps; monitor airborne concentrations with OSHA-approved sensors .

- First Aid : Immediate rinsing with water for eye/skin contact (15+ minutes); avoid inducing vomiting if ingested .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal; incinerate organic waste .

Theoretical and Methodological Frameworks

Q. How can researchers link studies of this compound to broader pharmacological or chemical theories?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。